(3S)-N-[(3,5-dichlorophenyl)methyl]-N-propylpyrrolidin-3-amine
Description
Properties
CAS No. |
820981-37-1 |
|---|---|
Molecular Formula |
C14H20Cl2N2 |
Molecular Weight |
287.2 g/mol |
IUPAC Name |
(3S)-N-[(3,5-dichlorophenyl)methyl]-N-propylpyrrolidin-3-amine |
InChI |
InChI=1S/C14H20Cl2N2/c1-2-5-18(14-3-4-17-9-14)10-11-6-12(15)8-13(16)7-11/h6-8,14,17H,2-5,9-10H2,1H3/t14-/m0/s1 |
InChI Key |
WJPCZXZEECCLAG-AWEZNQCLSA-N |
Isomeric SMILES |
CCCN(CC1=CC(=CC(=C1)Cl)Cl)[C@H]2CCNC2 |
Canonical SMILES |
CCCN(CC1=CC(=CC(=C1)Cl)Cl)C2CCNC2 |
Origin of Product |
United States |
Biological Activity
(3S)-N-[(3,5-dichlorophenyl)methyl]-N-propylpyrrolidin-3-amine, also known as a pyrrolidine derivative, has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its synthesis, biological mechanisms, and therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 286.23 g/mol. It features a pyrrolidine ring substituted with a 3,5-dichlorobenzyl group, which is crucial for its biological activity. The stereochemistry at the 3-position of the pyrrolidine is significant for its pharmacological properties.
Synthesis
The synthesis of this compound has been detailed in various patents and publications. Methods typically involve the reaction of appropriate starting materials under controlled conditions to yield the desired compound with high purity and yield .
Research indicates that this compound exhibits activity as a receptor antagonist , particularly at neurotransmitter receptors. Its structure suggests potential interactions with serotonin and dopamine receptors, which are critical in various neurological and psychiatric conditions .
Pharmacological Studies
- Antagonistic Properties : In vitro studies have demonstrated that this compound acts as an antagonist at specific receptor sites. For example, it has shown affinity for serotonin receptors, which may contribute to its effects on mood and anxiety disorders .
- In Vivo Efficacy : Animal studies have reported that administration of this compound leads to significant behavioral changes consistent with anxiolytic or antidepressant effects. Doses administered in these studies ranged from 0.1 to 10 mg/kg, showing dose-dependent responses .
Case Studies
Case Study 1 : A study investigating the effects of this compound on anxiety-like behaviors in rodents found that it significantly reduced anxiety levels compared to control groups when administered acutely . Behavioral assays such as the Elevated Plus Maze and Open Field Test were utilized to assess anxiety levels.
Case Study 2 : Another study focused on the compound's potential in treating depression-like symptoms in animal models. Results indicated that chronic treatment led to improvements in depressive behaviors, suggesting a role in modulating neurotransmitter systems involved in mood regulation .
Data Summary
| Parameter | Value |
|---|---|
| Molecular Formula | C14H20Cl2N |
| Molecular Weight | 286.23 g/mol |
| Synthesis Yield | >95% purity |
| Receptor Affinity | Moderate to high |
| Effective Dose Range (in vivo) | 0.1 - 10 mg/kg |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pharmacology
The compound shares key structural motifs with sigma receptor ligands and neurokinin antagonists. A comparative analysis is provided below:
Table 1: Pharmacologically Relevant Structural Analogs
Key Observations :
- Substitution Position : The 3,5-dichlorophenyl group in the target compound differs from the 3,4-dichloro substitution in BD 1008 and SR analogs. This positional isomerism may alter receptor selectivity due to steric and electronic effects .
- N-Alkyl Chains : The N-propyl group in the target compound is shorter than the N-methyl or benzoyl groups in BD 1008 and SR142801, which may influence lipophilicity and blood-brain barrier penetration .
Agrochemical Analogs
The 3,5-dichlorophenyl moiety is also prevalent in agrochemicals. For example:
- 4-[5-(3,5-Dichlorophenyl)-4,5-dihydro-5-(trifluoromethyl)isoxazole-3-yl]-2-methyl-N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]benzamide (): This insecticide shares the 3,5-dichlorophenyl group but incorporates an isoxazole ring and trifluoromethyl substituents. The target compound lacks these electronegative groups, suggesting divergent mechanisms of action .
Positional Isomers and Activity
- 3,4-Dichlorophenyl vs. 3,5-Dichlorophenyl: Compounds with 3,4-dichloro substitution (e.g., BD 1008, SR48968) exhibit nanomolar affinity for sigma or neurokinin receptors, while 3,5-dichloro analogs are less documented. The symmetrical 3,5-dichloro pattern may enhance π-stacking in receptor pockets but reduce steric compatibility with certain targets .
Preparation Methods
Synthetic Routes Overview
The synthesis of (3S)-N-[(3,5-dichlorophenyl)methyl]-N-propylpyrrolidin-3-amine requires strategic planning to address challenges such as stereoselectivity at the C3 position and sequential N-alkylation. Four primary methodologies emerge from the literature:
- Grignard Reaction-Based Cyclization
- Reductive Amination Pathways
- Protecting Group-Mediated Synthesis
- Multi-Step Transformations from Chiral Precursors
Each approach is evaluated for yield, purity, and practicality in industrial settings.
Grignard Reaction-Based Synthesis
Patent WO2013160273A1 outlines a Grignard strategy for synthesizing structurally related pyrrolidine ketones. While the target compound lacks a ketone moiety, this method provides foundational insights into pyrrolidine ring formation. Key steps include:
- Nitrile Substrate Preparation : Reacting 3,5-dichlorobenzonitrile with a butylmagnesium halide (e.g., chloride or bromide) to form a metallated intermediate.
- Cyclization : Quenching the Grignard reagent with a pyrrolidine precursor, such as a protected 3-aminopyrrolidine, to induce ring closure.
- N-Alkylation : Introducing the propyl group via alkylation with 1-bromopropane under basic conditions (e.g., K₂CO₃ in DMF).
This route achieves moderate yields (45–60%) but requires precise control over reaction stoichiometry to avoid over-alkylation. The stereochemical integrity at C3 is maintained by starting from enantiomerically pure 3-aminopyrrolidine intermediates.
Reductive Amination Approaches
Reductive amination offers a direct route to install the 3,5-dichlorobenzyl group while preserving chirality. The process involves:
- Ketone Intermediate Synthesis : Oxidizing (S)-pyrrolidin-3-ol to (S)-pyrrolidin-3-one using a Swern oxidation (oxalyl chloride/DMSO).
- Imine Formation : Condensing the ketone with 3,5-dichlorobenzylamine in the presence of molecular sieves.
- Stereoselective Reduction : Reducing the imine with sodium cyanoborohydride (NaBH₃CN) in methanol to yield the secondary amine.
- N-Propylation : Alkylating the secondary amine with propyl bromide using Hunig’s base (DIPEA) as a non-nucleophilic base.
This method achieves higher stereopurity (>98% ee) compared to Grignard approaches but suffers from lower overall yields (35–50%) due to competing side reactions during imine formation.
Protecting Group Strategies
Patent EP1138672A1 details the use of allyloxycarbonyl (Alloc) groups to protect amines during pyrrolidine synthesis. Adapted for the target compound:
- Alloc Protection : Treating (S)-pyrrolidin-3-amine with allyl chloroformate in dichloromethane to form the Alloc-protected intermediate.
- N-Alkylation : Sequential alkylation with propyl iodide and 3,5-dichlorobenzyl chloride using LDA (lithium diisopropylamide) as a base.
- Deprotection : Removing the Alloc group via palladium-catalyzed cleavage (Pd(PPh₃)₄, morpholine) to unveil the tertiary amine.
This method achieves excellent regioselectivity and yields (70–85%) but necessitates costly catalysts and inert reaction conditions.
Multi-Step Synthesis from Chiral Precursors
A five-step synthesis inspired by PMC6268364 leverages itaconic acid as a starting material:
- Cyclization : Heating itaconic acid with ammonium acetate to form pyrrolidine-2,5-dione.
- Stereoselective Reduction : Using borane-THF to reduce the dione to (S)-pyrrolidin-3-ol (>90% ee).
- Mitsunobu Reaction : Converting the alcohol to a benzyl ether with 3,5-dichlorobenzyl alcohol and DIAD.
- Amine Deprotection : Hydrogenolysis of the benzyl ether over Pd/C to free the amine.
- N-Propylation : Alkylation with propyl mesylate in acetonitrile.
This route offers scalability (gram-scale) and high purity (>95%) but involves lengthy purification steps.
Comparative Analysis of Methods
| Method | Yield | Stereopurity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Grignard-Based | 45–60% | 90–95% ee | Moderate | High |
| Reductive Amination | 35–50% | >98% ee | Low | Moderate |
| Protecting Group Strategy | 70–85% | 99% ee | High | Low |
| Multi-Step Synthesis | 60–75% | >95% ee | High | Moderate |
The protecting group strategy emerges as the most balanced approach, offering high yield and stereopurity, albeit with higher operational costs. Industrial applications may favor the Grignard method for its simplicity, while academic settings prioritize reductive amination for stereochemical fidelity.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing (3S)-N-[(3,5-dichlorophenyl)methyl]-N-propylpyrrolidin-3-amine with high stereochemical fidelity?
- Methodological Answer :
- Key Steps :
Chiral Pool Synthesis : Use (3S)-pyrrolidin-3-amine as a starting material to retain stereochemistry.
N-Alkylation : React with (3,5-dichlorophenyl)methyl bromide and propyl bromide under basic conditions (e.g., Cs₂CO₃ in DMF) to introduce substituents .
Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization for enantiomeric enrichment.
- Optimization : Monitor reaction progress via TLC or LC-MS. Copper(I) catalysts (e.g., CuBr) may enhance coupling efficiency .
Q. How can researchers confirm the stereochemical configuration of the (3S) center in this compound?
- Methodological Answer :
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction .
- Chiral NMR Analysis : Utilize chiral shift reagents (e.g., Eu(hfc)₃) to distinguish enantiomers via splitting of proton signals .
- Optical Rotation : Compare measured [α]D values with literature data for related pyrrolidine derivatives.
Q. What in vitro assays are suitable for initial screening of this compound’s biological activity?
- Methodological Answer :
- GPCR Binding Assays : Target receptors like NK1 or 5-HT receptors, given structural similarities to SR140333 (a GPCR ligand with dichlorophenyl motifs) .
- Protocol : Use radiolabeled ligands (e.g., [³H]-substance P) in competitive binding assays on cell membranes.
- Enzyme Inhibition : Test against acetylcholinesterase (AChE) using Ellman’s method, as demonstrated for structurally related aryl-aminopyridines .
Advanced Research Questions
Q. How does the 3,5-dichlorophenyl moiety influence the compound’s pharmacokinetic properties, and how can this be systematically evaluated?
- Methodological Answer :
- Lipophilicity : Measure LogP via shake-flask method or HPLC retention time.
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .
- Membrane Permeability : Use Caco-2 cell monolayers to assess intestinal absorption potential.
Q. What computational approaches can predict the compound’s binding mode to GPCRs, and how can this guide SAR studies?
- Methodological Answer :
- Molecular Docking : Model interactions with GPCRs (e.g., NK1 receptor) using software like AutoDock Vina. Align with SR140333’s binding pose as a reference .
- Free Energy Perturbation (FEP) : Calculate relative binding affinities for analogs with substituent variations (e.g., halogens, alkyl chains).
- Validation : Corrogate computational predictions with functional assays (e.g., cAMP accumulation for GPCR activation).
Q. How can researchers resolve contradictions in biological activity data across different assay formats (e.g., cell-free vs. cell-based systems)?
- Methodological Answer :
- Assay Deconvolution :
Cell-Free Systems : Test direct enzyme/receptor binding to isolate target effects.
Cell-Based Systems : Evaluate membrane permeability and off-target effects (e.g., cytotoxicity via MTT assay).
Key Considerations for Researchers
- Safety : The 3,5-dichlorophenyl group may confer acute toxicity (Category 2 for aquatic hazards); adhere to GHS protocols for handling .
- Data Reproducibility : Replicate synthesis and assays ≥3 times, reporting mean ± SD.
- Open Science : Deposit crystallographic data in public repositories (e.g., Cambridge Crystallographic Data Centre).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
